molecular formula C10H10 B1581611 2-Methyl-1H-indene CAS No. 2177-47-1

2-Methyl-1H-indene

Cat. No. B1581611
CAS RN: 2177-47-1
M. Wt: 130.19 g/mol
InChI Key: YSAXEHWHSLANOM-UHFFFAOYSA-N
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Patent
US05902867

Procedure details

50 ml of diethyl ether was added to 2.5 g of magnesium. A solution of 14.3 g of methyliodide in 50 ml of diethyl ether was added in 1 hour, with cooling with the aid of a water bath. Then the reaction mixture was stirred for 30 minutes at room temperature. A solution of 13.2 g of 2-indanone in 40 ml of diethyl ether was then added to this reaction mixture, followed by 30 minutes' stirring. 100 ml of water was then added. The organic layer was separated from the water layer. This water layer was washed twice, using 50 ml of dichloromethane, after which the combined organic layers were dried over magnesium sulphate. The filtrate obtained after removal of the drying agent through filtration was concentrated through evaporation to yield 14.0 g of residue. This residue was dissolved in 100 ml of toluene, after which 4 drops of concentrated sulphuric acid were added and the resulting reaction mixture was refluxed for 30 minutes. After cooling to room temperature, the mixture was washed once using 50 ml of water. The toluene was removed through evaporation, after which the residue was distilled under a vacuum. Yield: 4.0 g of 2-methylindene (30%).
Quantity
14.3 g
Type
reactant
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One
Quantity
13.2 g
Type
reactant
Reaction Step Two
Quantity
40 mL
Type
solvent
Reaction Step Two
Name
Quantity
100 mL
Type
reactant
Reaction Step Three
Quantity
2.5 g
Type
reactant
Reaction Step Four
Quantity
50 mL
Type
solvent
Reaction Step Four

Identifiers

REACTION_CXSMILES
[Mg].[CH3:2]I.[CH2:4]1[C:12]2[C:7](=[CH:8][CH:9]=[CH:10][CH:11]=2)[CH2:6][C:5]1=O.O>C(OCC)C>[CH3:2][C:5]1[CH2:6][C:7]2[C:12]([CH:4]=1)=[CH:11][CH:10]=[CH:9][CH:8]=2

Inputs

Step One
Name
Quantity
14.3 g
Type
reactant
Smiles
CI
Name
Quantity
50 mL
Type
solvent
Smiles
C(C)OCC
Step Two
Name
Quantity
13.2 g
Type
reactant
Smiles
C1C(CC2=CC=CC=C12)=O
Name
Quantity
40 mL
Type
solvent
Smiles
C(C)OCC
Step Three
Name
Quantity
100 mL
Type
reactant
Smiles
O
Step Four
Name
Quantity
2.5 g
Type
reactant
Smiles
[Mg]
Name
Quantity
50 mL
Type
solvent
Smiles
C(C)OCC

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
Then the reaction mixture was stirred for 30 minutes at room temperature
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
with cooling with the aid of a water bath
WAIT
Type
WAIT
Details
followed by 30 minutes
Duration
30 min
STIRRING
Type
STIRRING
Details
' stirring
CUSTOM
Type
CUSTOM
Details
The organic layer was separated from the water layer
WASH
Type
WASH
Details
This water layer was washed twice
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
after which the combined organic layers were dried over magnesium sulphate
CUSTOM
Type
CUSTOM
Details
The filtrate obtained
CUSTOM
Type
CUSTOM
Details
after removal of the drying agent
FILTRATION
Type
FILTRATION
Details
through filtration
CONCENTRATION
Type
CONCENTRATION
Details
was concentrated through evaporation

Outcomes

Product
Details
Reaction Time
30 min
Name
Type
product
Smiles
CC=1CC2=CC=CC=C2C1
Measurements
Type Value Analysis
AMOUNT: MASS 14 g
YIELD: CALCULATEDPERCENTYIELD 107.7%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.